molecular formula C18H21Cl2NO B12481863 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine

Cat. No.: B12481863
M. Wt: 338.3 g/mol
InChI Key: BIRULIQNJOMYTR-UHFFFAOYSA-N
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Description

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.

    Attachment of the Cycloheptanamine Moiety: The final step involves the reaction of the furan derivative with cycloheptanamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(2,4-Dichlorophenyl)furan-2-yl]nicotinamidine dihydrochloride
  • 3-(Benzo[d][1,3]dioxol-5-yl)-5-(5-(2,4-dichlorophenyl)furan-2-yl)-4,5-dihydro-1H-pyrazole

Uniqueness

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine is unique due to its specific combination of the furan ring, dichlorophenyl group, and cycloheptanamine moiety

Properties

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cycloheptanamine

InChI

InChI=1S/C18H21Cl2NO/c19-13-7-9-16(17(20)11-13)18-10-8-15(22-18)12-21-14-5-3-1-2-4-6-14/h7-11,14,21H,1-6,12H2

InChI Key

BIRULIQNJOMYTR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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